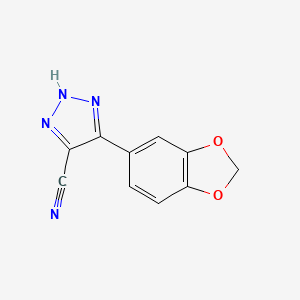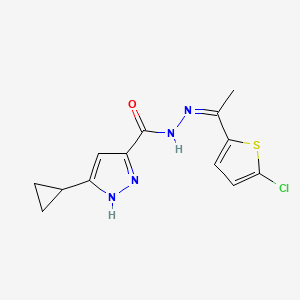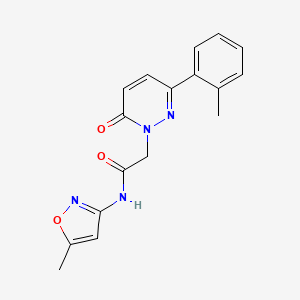
5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
Compounds with a 1,3-benzodioxol-5-yl group and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Scientific Research Applications
Antimicrobial Activity
Compounds related to 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile have been investigated for their antimicrobial properties. For instance, novel derivatives synthesized from this compound have shown effectiveness as antimicrobial agents, indicating potential applications in combating microbial infections (Al‐Azmi & Mahmoud, 2020).
Synthesis of Novel Derivatives
Several studies have focused on the synthesis of novel derivatives of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile, exploring different chemical pathways and characterizing the compounds through spectroscopic and crystallographic analyses. These studies contribute to the broader understanding of the compound’s chemical behavior and potential applications in various fields, such as materials science (Xu et al., 2006).
Pharmaceutical Research
Research has been conducted on derivatives of this compound in the context of pharmaceutical applications. For instance, certain derivatives have shown promise as inhibitors of xanthine oxidoreductase, a key enzyme involved in metabolic processes. This suggests potential therapeutic applications in conditions like hyperuricemia (Matsumoto et al., 2011).
Energetic Materials
Derivatives of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile have been explored in the development of energetic materials, particularly in the synthesis of compounds with high heat of detonation. These materials are significant in fields like explosives and propellants (Cao et al., 2020).
Antioxidant Activity
Research has also identified antioxidant properties in certain fused heterocyclic compounds derived from 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile. This suggests potential applications in areas where oxidative stress is a concern, such as in aging or chronic diseases (Salem et al., 2015).
Structural and Spectroscopic Studies
There are studies focused on the structural and spectroscopic properties of derivatives, employing techniques like density functional theory. These investigations offer insights into the compound’s behavior at a molecular level, which can be crucial in fields like material science and pharmaceuticals (Singh et al., 2017).
Mechanism of Action
Target of Action
The primary target of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
It is known that compounds with similar structures can causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile may interact with its target, GSK-3β, to modulate cell cycle progression and promote apoptosis .
Biochemical Pathways
The compound likely affects the microtubule assembly pathway, given that microtubules and their component protein, tubulin, are leading targets for anticancer agents . Microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic profile can significantly impact its therapeutic efficacy .
Result of Action
The compound’s interaction with its target and subsequent modulation of biochemical pathways can lead to cell cycle arrest and apoptosis in cancer cells . This suggests that 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile may have potential therapeutic applications in the treatment of cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-4-7-10(13-14-12-7)6-1-2-8-9(3-6)16-5-15-8/h1-3H,5H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXWPRDPEMUJLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)
![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)
![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)


![Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate](/img/structure/B2365792.png)
![N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2365793.png)
![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)

![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)
![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)
